L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1,1-dimethylethyl ester
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Overview
Description
(S)-tert-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate is a complex organic compound often used in peptide synthesis. It is characterized by the presence of fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protecting groups, which are commonly used to protect amino acids during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate typically involves the protection of amino acids using Fmoc and Boc groups. One common method involves the use of isobutoxycarbonyl chloride (IBC-Cl) or acid chloride methods to introduce the Fmoc group . The Boc group is introduced using tert-butoxycarbonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle the repetitive steps of deprotection and coupling required for peptide synthesis. The reagents are typically handled in a controlled environment to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate undergoes several types of reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine in DMF (dimethylformamide) and the Boc group using trifluoroacetic acid (TFA).
Coupling Reactions: Formation of peptide bonds using coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide).
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in DMF.
Boc Deprotection: Trifluoroacetic acid (TFA).
Coupling Agents: HBTU, DIC.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where the protecting groups have been selectively removed to allow for the formation of peptide bonds.
Scientific Research Applications
(S)-tert-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Utilized in the study of protein structure and function.
Medicine: Employed in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of synthetic peptides for various applications, including as catalysts and in material science.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate primarily involves its role as a protecting group in peptide synthesis. The Fmoc and Boc groups protect the amino acids from unwanted reactions during the synthesis process. These groups can be selectively removed under specific conditions, allowing for the formation of peptide bonds in a controlled manner.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(Boc)-OH: Another compound with Fmoc and Boc protecting groups used in peptide synthesis.
Fmoc-Gly-OH: A simpler compound with only the Fmoc protecting group.
Uniqueness
(S)-tert-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate is unique due to the presence of both Fmoc and Boc protecting groups, which provide greater flexibility and control in peptide synthesis compared to compounds with only one type of protecting group.
Properties
Molecular Formula |
C30H40N2O6 |
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Molecular Weight |
524.6 g/mol |
IUPAC Name |
tert-butyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
InChI |
InChI=1S/C30H40N2O6/c1-29(2,3)37-26(33)25(17-11-12-18-31-27(34)38-30(4,5)6)32-28(35)36-19-24-22-15-9-7-13-20(22)21-14-8-10-16-23(21)24/h7-10,13-16,24-25H,11-12,17-19H2,1-6H3,(H,31,34)(H,32,35) |
InChI Key |
LOSDSFHOKANAGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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